molecular formula C9H16O2Si B14389875 2-[2-(Trimethylsilyl)furan-3-yl]ethan-1-ol CAS No. 89861-15-4

2-[2-(Trimethylsilyl)furan-3-yl]ethan-1-ol

Cat. No.: B14389875
CAS No.: 89861-15-4
M. Wt: 184.31 g/mol
InChI Key: ARFRQPNYUFXFGF-UHFFFAOYSA-N
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Description

2-[2-(Trimethylsilyl)furan-3-yl]ethan-1-ol is an organic compound characterized by the presence of a furan ring substituted with a trimethylsilyl group and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed addition of organoboronic acids to carbonyl compounds, which can be conducted in the presence of water . This method is advantageous due to its mild reaction conditions and high yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed reactions, utilizing organoboronic acids and carbonyl compounds. The process is optimized for high efficiency and yield, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-[2-(Trimethylsilyl)furan-3-yl]ethan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The furan ring can be reduced under specific conditions to yield dihydrofuran derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of furan-3-carboxaldehyde derivatives.

    Reduction: Formation of dihydrofuran derivatives.

    Substitution: Formation of various silyl ether derivatives.

Scientific Research Applications

2-[2-(Trimethylsilyl)furan-3-yl]ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(Trimethylsilyl)furan-3-yl]ethan-1-ol involves its interaction with specific molecular targets. The trimethylsilyl group imparts stability and enhances the compound’s reactivity, facilitating its participation in various chemical reactions. The furan ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s behavior in biological systems .

Comparison with Similar Compounds

Uniqueness: 2-[2-(Trimethylsilyl)furan-3-yl]ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of both the trimethylsilyl group and the ethan-1-ol moiety allows for versatile chemical transformations and interactions.

Properties

CAS No.

89861-15-4

Molecular Formula

C9H16O2Si

Molecular Weight

184.31 g/mol

IUPAC Name

2-(2-trimethylsilylfuran-3-yl)ethanol

InChI

InChI=1S/C9H16O2Si/c1-12(2,3)9-8(4-6-10)5-7-11-9/h5,7,10H,4,6H2,1-3H3

InChI Key

ARFRQPNYUFXFGF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=CO1)CCO

Origin of Product

United States

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